molecular formula C11H12N2OS B1411055 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide CAS No. 1984149-25-8

6-(Pent-4-ynyloxy)pyridine-3-carbothioamide

Cat. No.: B1411055
CAS No.: 1984149-25-8
M. Wt: 220.29 g/mol
InChI Key: GMMJEDFOSRXGRY-UHFFFAOYSA-N
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Description

6-(Pent-4-ynyloxy)pyridine-3-carbothioamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound’s molecular formula is C11H12N2OS, and it features a pyridine ring substituted with a pent-4-ynyloxy group and a carbothioamide group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and pent-4-yn-1-ol.

    Formation of Pent-4-ynyloxy Group: The pent-4-yn-1-ol is reacted with a base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with 3-chloropyridine to introduce the pent-4-ynyloxy group at the 6-position of the pyridine ring.

    Introduction of Carbothioamide Group: The intermediate product is then treated with thiourea under basic conditions to introduce the carbothioamide group at the 3-position of the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Pent-4-ynyloxy)pyridine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(Pent-4-ynyloxy)pyridine-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(Pent-4-ynyloxy)pyridine-3-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(Pent-4-ynyloxy)pyridine-3-carboximidamide: Similar structure but with a carboximidamide group instead of a carbothioamide group.

    5-Chloropyridine-2-yl-methylene hydrazine carbothioamide: Contains a chloropyridine ring and a hydrazine carbothioamide group.

    Pyridine-2-yl-methylene hydrazine carboxamide: Features a pyridine ring with a hydrazine carboxamide group.

Uniqueness

6-(Pent-4-ynyloxy)pyridine-3-carbothioamide is unique due to the presence of both the pent-4-ynyloxy and carbothioamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-pent-4-ynoxypyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-3-4-7-14-10-6-5-9(8-13-10)11(12)15/h1,5-6,8H,3-4,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMJEDFOSRXGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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